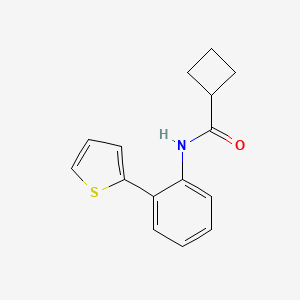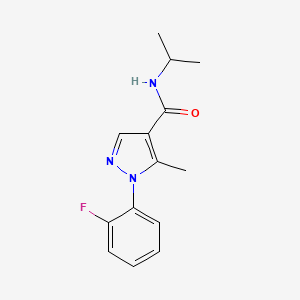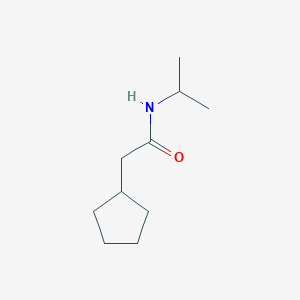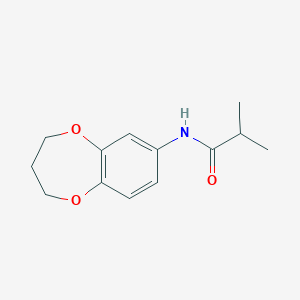
N-(2-thiophen-2-ylphenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-thiophen-2-ylphenyl)cyclobutanecarboxamide, commonly known as CP-945,598, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It was first synthesized by Pfizer in 2002 and has shown promising results in preclinical studies for the treatment of inflammation and pain.
Mechanism of Action
CP-945,598 works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to contribute to inflammation and pain. By inhibiting COX-2, CP-945,598 reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that CP-945,598 effectively reduces inflammation and pain in animal models, with minimal side effects. It has also been shown to have a good safety profile, with no significant toxicity observed in preclinical studies.
Advantages and Limitations for Lab Experiments
CP-945,598 has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, one limitation of CP-945,598 is that it is not a selective COX-2 inhibitor and can also inhibit COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This can lead to gastrointestinal side effects, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of CP-945,598. One area of interest is the development of more selective COX-2 inhibitors that have fewer gastrointestinal side effects. Another area of research is the investigation of the potential use of CP-945,598 in combination with other drugs for the treatment of inflammatory conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CP-945,598 and its potential use in clinical settings.
Synthesis Methods
The synthesis of CP-945,598 involves the reaction of 2-thiophen-2-ylphenylboronic acid with cyclobutanecarboxylic acid chloride in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
CP-945,598 has been studied for its potential use in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been investigated for its analgesic properties and has shown efficacy in reducing pain in animal models.
properties
IUPAC Name |
N-(2-thiophen-2-ylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(11-5-3-6-11)16-13-8-2-1-7-12(13)14-9-4-10-18-14/h1-2,4,7-11H,3,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOILVFBMMIVFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)


![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)
![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)




